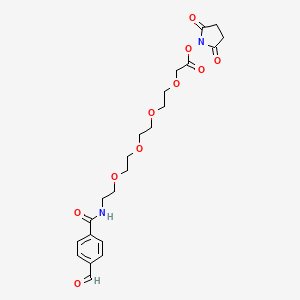
Ald-benzoylamide-PEG4-CH2 NHS ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ald-benzoylamide-PEG4-CH2 NHS ester is a chemical compound commonly used in pharmaceutical research and development for its ability to modify proteins and other biomolecules. It belongs to the class of NHS esters, which are reactive intermediates used to covalently link amine-containing biomolecules with other functional groups. The compound features a polyethylene glycol (PEG) linker, which enhances its solubility in aqueous environments and reduces potential immunogenicity. The benzoylamide group offers a stable and easily cleavable linkage for the covalent attachment of the NHS ester to biomolecules .
Méthodes De Préparation
The synthesis of Ald-benzoylamide-PEG4-CH2 NHS ester typically involves the following steps:
Activation: The conversion of the PEGylated benzoylamide to an NHS ester.
The reaction conditions often include the use of organic solvents and catalysts to facilitate the PEGylation and activation processes. Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency .
Analyse Des Réactions Chimiques
Ald-benzoylamide-PEG4-CH2 NHS ester undergoes several types of chemical reactions:
Substitution Reactions: The NHS ester reacts with primary amines to form stable amide bonds.
Hydrolysis: The NHS ester can hydrolyze in aqueous environments, leading to the formation of the corresponding carboxylic acid.
Conjugation Reactions: The compound can be used to conjugate various functional groups, such as fluorescent dyes, biotin, and other PEG derivatives.
Common reagents used in these reactions include primary amines, water, and various catalysts. The major products formed from these reactions are amide-linked biomolecules and hydrolyzed carboxylic acids .
Applications De Recherche Scientifique
Ald-benzoylamide-PEG4-CH2 NHS ester has a wide range of scientific research applications:
Chemistry: Used in the synthesis of complex molecules and as a linker in various chemical reactions.
Biology: Employed in the modification of proteins, peptides, and other biomolecules to improve their stability, solubility, and pharmacokinetic properties.
Medicine: Utilized in drug delivery systems to facilitate specific targeting and delivery of therapeutic agents.
Industry: Applied in the development of advanced materials and bioconjugates for various industrial applications
Mécanisme D'action
The mechanism of action of Ald-benzoylamide-PEG4-CH2 NHS ester involves the formation of stable amide bonds with primary amines on biomolecules. The NHS ester group reacts with the amine group, resulting in the covalent attachment of the PEGylated benzoylamide to the biomolecule. This modification enhances the solubility, stability, and pharmacokinetic properties of the biomolecule, facilitating its use in various applications .
Comparaison Avec Des Composés Similaires
Ald-benzoylamide-PEG4-CH2 NHS ester can be compared with other similar compounds, such as:
- Ald-benzoylamide-PEG2-CH2 NHS ester
- Ald-benzoylamide-PEG3-CH2 NHS ester
- Ald-benzyl-PEG-CH2 tBu-ester
These compounds share similar structures but differ in the length of the PEG linker or the functional groups attached. The unique structure of this compound, with its specific PEG linker length and benzoylamide group, provides distinct advantages in terms of solubility, stability, and ease of conjugation .
Propriétés
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-[2-[2-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O10/c25-15-17-1-3-18(4-2-17)22(29)23-7-8-30-9-10-31-11-12-32-13-14-33-16-21(28)34-24-19(26)5-6-20(24)27/h1-4,15H,5-14,16H2,(H,23,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHPSJOUDRRXEJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)COCCOCCOCCOCCNC(=O)C2=CC=C(C=C2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














